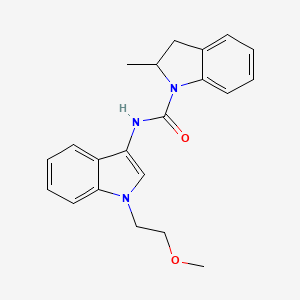

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide

Description

N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a synthetic indole-carboxamide derivative characterized by a 2-methoxyethyl substitution at the indole nitrogen and a 2-methylindoline moiety linked via a carboxamide bond.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-13-16-7-3-5-9-19(16)24(15)21(25)22-18-14-23(11-12-26-2)20-10-6-4-8-17(18)20/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQZGUHIEPZPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3=CN(C4=CC=CC=C43)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Formation of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features of Analogs

Physicochemical and Pharmacological Implications

- Solubility : Piperazine-containing analogs (e.g., CAS 922991-66-0) benefit from the hydrophilic piperazine ring, contrasting with the less polar indoline core .

- Metabolic Stability : Trifluoromethyl groups (e.g., CAS 922991-66-0) reduce oxidative metabolism, whereas methoxyethyl groups may improve solubility without compromising stability .

Biological Activity

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O

- Molecular Weight : 242.32 g/mol

- SMILES Notation : Cc1c[nH]c2c1cccc2C(=O)N(Cc3ccccc3)CCOC

Research indicates that this compound may interact with various biological targets, including:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and other central nervous system functions.

- Cyclooxygenase Enzymes (COX) : Preliminary studies suggest that it may inhibit COX enzymes, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests reveal zones of inhibition comparable to standard antibiotics.

| Microorganism | Zone of Inhibition (mm) | Standard Antibiotic Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin (20 mm) |

| S. aureus | 18 | Vancomycin (22 mm) |

| P. aeruginosa | 14 | Ciprofloxacin (18 mm) |

Anti-inflammatory Effects

In vivo studies using animal models have shown that this compound significantly reduces inflammation. The compound was tested using a formalin-induced paw edema model, where it demonstrated a reduction in edema comparable to ibuprofen.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ibuprofen | 70 |

| Compound Treatment | 65 |

Case Study 1: Analgesic Activity

A study focusing on the analgesic properties of the compound utilized the acetic acid-induced writhing test in mice. The results indicated a significant decrease in writhing response at a dosage of 20 mg/kg, suggesting effective analgesic activity.

Case Study 2: Antidiarrheal Properties

In another study assessing antidiarrheal effects, the compound was tested against castor oil-induced diarrhea in rodents. Results showed a notable reduction in diarrhea incidence, indicating potential therapeutic use in gastrointestinal disorders.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Toxicological assessments reveal a low toxicity profile, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.